7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
CAS No.:
Cat. No.: VC16010506
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4O |
|---|---|
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 7-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
| Standard InChI | InChI=1S/C6H6N4O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,7H2,(H2,9,10,11) |
| Standard InChI Key | LABPLRHPENGGLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C=N1)NC(=O)N2)N |
Introduction
Structural Characteristics and Nomenclature
The imidazo[4,5-c]pyridine system consists of a fused bicyclic structure featuring a five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–9). In 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one, the substituents are positioned as follows:
-
7-Amino group: Located at position 7 of the pyridine ring.
-
2(3H)-one: A ketone group at position 2, with tautomeric equilibria between the lactam (2-one) and lactim (2-hydroxy) forms .
The compound’s IUPAC name reflects its substitution pattern and tautomeric state. Key structural analogs, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, have been studied for Toll-like receptor (TLR) agonism , highlighting the importance of substituent positioning in modulating biological activity.
Synthetic Approaches
Cyclization Strategies
The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization reactions. For example, imidazo[4,5-c]pyridines can be prepared via:
-
Condensation of o-aminonitriles with isocyanates/isothiocyanates: As demonstrated in the synthesis of fused pyrimidines (e.g., furo[3,2-e]imidazo[1,2-c]pyrimidine-2(3H)-one), ethyl isocyanatoacetate reacts with o-aminonitriles in pyridine to form tricyclic systems . Adapting this method, introducing a 7-amino group would require starting materials with pre-functionalized amino groups or post-cyclization amination.
-
Oxidative cyclization: Substituted pyridines treated with oxidizing agents (e.g., mCPBA) form N-oxides, which undergo further functionalization .
Functionalization at Position 7
Introducing the 7-amino group poses synthetic challenges due to the pyridine ring’s electronic environment. Potential strategies include:
-
Directed ortho-metalation: Using directing groups (e.g., halogens) to install amino groups via transition metal-catalyzed amination.
-
Nucleophilic aromatic substitution: Electron-deficient pyridine derivatives may undergo substitution with ammonia or amines under high-temperature conditions.
Biological Activity and Structure–Activity Relationships (SAR)
TLR7/8 Agonism
Imidazo[4,5-c]pyridines are recognized for their immunomodulatory effects via TLR7/8 activation. For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (EC50 = 1.57 μM for TLR7) exhibits pure TLR7 agonism, inducing IFN-α in human PBMCs with minimal proinflammatory cytokine release . Modifications at position 6 (e.g., benzyl or phenethyl groups) enhance TLR7 specificity, while direct aryl–aryl connections abolish activity . The 7-amino group in 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one could similarly influence receptor binding by altering electron density or hydrogen-bonding interactions.
Table 1: TLR7/8 Agonistic Activities of Selected Imidazo[4,5-c]pyridines
| Compound | R1 | R2 | hTLR7 EC50 (μM) | hTLR8 EC50 (μM) |
|---|---|---|---|---|
| 5 | H | H | 1.57 | Inactive |
| 19p | 4-MeO-Bn | H | 0.42 | Inactive |
| 19m | 3-Cl-Bn | H | 0.68 | Inactive |
Pharmacological and Industrial Applications
Drug Development
The patent literature highlights imidazo[4,5-c]pyridines as kinase inhibitors. For instance, (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one is a Bruton’s tyrosine kinase (BTK) inhibitor under investigation for autoimmune diseases . The 7-amino derivative could similarly target kinases or proteases, depending on its substitution pattern.
Material Science
Imidazo[4,5-c]pyridines’ rigid, conjugated structures make them candidates for organic electronics. The 7-amino group could facilitate functionalization for optoelectronic applications.
Challenges and Future Directions
-
Synthetic Optimization: Developing regioselective methods for 7-amino functionalization remains a hurdle.
-
Biological Profiling: Comprehensive in vitro and in vivo studies are needed to validate the compound’s immunomodulatory or anticancer potential.
-
Crystallographic Studies: Determining the crystal structure (as seen in BTK inhibitors ) would aid in rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume